2-bromo-5-chloro-4-fluorobenzyl bromide

概要

説明

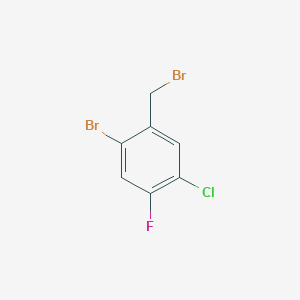

2-bromo-5-chloro-4-fluorobenzyl bromide is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a polyhalogenated benzene derivative. It is used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

2-bromo-5-chloro-4-fluorobenzyl bromide can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-bromomethyl-4-chloro-5-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

2-bromo-5-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are usually carried out in polar solvents such as water or alcohols at elevated temperatures.

Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives where the bromine atoms are replaced by other functional groups.

Coupling Reactions: Products include biphenyl derivatives with various substituents on the benzene rings.

科学的研究の応用

2-bromo-5-chloro-4-fluorobenzyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

作用機序

The mechanism of action of 2-bromo-5-chloro-4-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Similar Compounds

1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the additional bromomethyl group.

1-Bromo-4-fluorobenzene: Contains only one bromine and one fluorine atom, making it less reactive in certain substitution reactions.

1-Chloro-4-fluorobenzene: Contains chlorine and fluorine atoms but lacks bromine, resulting in different reactivity and applications.

Uniqueness

2-bromo-5-chloro-4-fluorobenzyl bromide is unique due to the presence of multiple halogen atoms and a bromomethyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

生物活性

Chemical Structure and Properties

2-Bromo-5-chloro-4-fluorobenzyl bromide is an organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzyl group. Its molecular formula is and it has a molecular weight of approximately 292.38 g/mol. The compound is notable for its potential biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves halogenation reactions of precursor compounds. The methods often utilize bromination and chlorination under controlled conditions to achieve the desired substitution pattern on the aromatic ring.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents can enhance binding affinity due to their electronegative nature, which may influence the compound's pharmacodynamics.

Antibacterial Activity

Research indicates that halogenated benzyl compounds exhibit significant antibacterial properties. For instance, similar compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Methyl 2-bromo-5-chloro-4-fluorobenzoate | Escherichia coli | 1 mg/mL |

| 2-Chloro-5-fluoro phenol | Pseudomonas aeruginosa | 0.5 mg/mL |

Antifungal Activity

In addition to antibacterial properties, certain derivatives of similar structures have been evaluated for antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The presence of halogens is believed to enhance the antifungal efficacy through disruption of fungal cell membranes or inhibition of key metabolic pathways .

Case Studies

- Study on Antibacterial Properties : A study demonstrated that a related compound, 2C5FP (2-chloro-5-fluorophenol), exhibited significant antibacterial activity against multiple strains including Streptococcus aureus. The disc diffusion method revealed clear zones of inhibition, indicating effective bacterial growth suppression .

- Antifungal Efficacy Assessment : Another investigation focused on the antifungal properties of halogenated benzyl compounds against C. neoformans. Results showed that compounds with similar structural features had MIC values as low as 0.015 mg/L, highlighting their potential as therapeutic agents .

Toxicological Considerations

While assessing the biological activity, it is crucial to consider the toxicity profiles of halogenated compounds. Many studies report that increased halogenation can lead to enhanced cytotoxicity; therefore, careful evaluation through in vitro and in vivo models is necessary to determine safety profiles alongside efficacy .

特性

IUPAC Name |

1-bromo-2-(bromomethyl)-4-chloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOFAJIWULOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。